N-Nitrosomethyloctylamine
Overview
Description
N-Nitrosomethyloctylamine is an organic compound with the molecular formula C9H21N2O. It belongs to the class of nitrosamines, which are known for their diverse applications and potential health impacts. This compound is characterized by the presence of an octyl group attached to an amine, which is further substituted with a methyl and a nitroso group.
Preparation Methods
The synthesis of N-Nitrosomethyloctylamine typically involves the nitrosation of secondary amines. One common method is the reaction of N-methyl-1-octanamine with nitrous acid (HNO2) under acidic conditions. The reaction can be carried out using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to generate the nitrous acid in situ. The reaction proceeds as follows:
R-NH-CH3+HNO2→R-N(NO)-CH3+H2O
In industrial settings, the synthesis may involve more efficient and scalable methods, such as using tert-butyl nitrite (TBN) as a nitrosating agent under solvent-free conditions .
Chemical Reactions Analysis
N-Nitrosomethyloctylamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Nitrosomethyloctylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of other chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Nitrosomethyloctylamine involves its metabolic activation by microsomal mixed-function oxidases. These enzymes convert the compound into reactive intermediates that can interact with cellular macromolecules, such as DNA, proteins, and lipids. The nitroso group is particularly reactive and can form adducts with nucleophilic sites in biomolecules, leading to various biological effects .
Comparison with Similar Compounds
N-Nitrosomethyloctylamine can be compared with other nitrosamines, such as:
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosamine with similar reactivity.
N-Nitrosomethyl-n-octylamine: A structurally similar compound with different alkyl chain lengths.
The uniqueness of this compound lies in its specific alkyl chain length and the presence of both methyl and nitroso groups, which influence its reactivity and applications.
Properties
IUPAC Name |
N-methyl-N-octylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-11(2)10-12/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSLOEMFOMJAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955970 | |
Record name | N-Methyl-N-octylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34423-54-6 | |
Record name | N-Methyl-N-nitroso-1-octanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34423-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Nitrosomethyloctylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034423546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-octylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSO-N-METHYLOCTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G90K760MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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